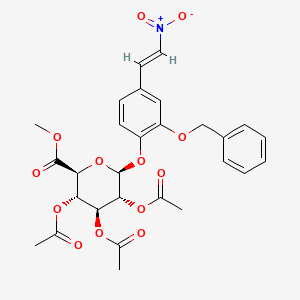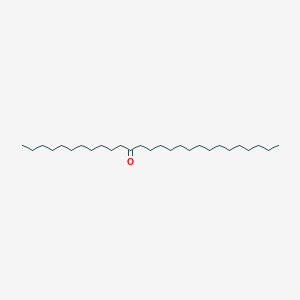
Heptacosan-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Heptacosanone, also known as Heptacosan-12-one, is a long-chain alkyl ketone with the molecular formula C27H54O. It is a solid compound at room temperature and is primarily used in research settings. The compound is characterized by its long hydrocarbon chain, which contributes to its unique physical and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Heptacosanone can be synthesized through various organic synthesis methods. One common approach involves the oxidation of heptacosane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure the selective formation of the ketone functional group at the 12th carbon position .
Industrial Production Methods: The key to industrial synthesis lies in optimizing reaction conditions to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Heptacosanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of 12-Heptacosanone can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
12-Heptacosanone has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 12-Heptacosanone involves its interaction with various molecular targets. As a ketone, it can participate in redox reactions, influencing cellular metabolic pathways. The long hydrocarbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
14-Heptacosanone: Another long-chain alkyl ketone with similar properties but differing in the position of the ketone group.
Heptacosane: The parent hydrocarbon from which 12-Heptacosanone is derived.
Other Long-Chain Ketones: Compounds with similar structures but varying chain lengths and functional group positions
Uniqueness: 12-Heptacosanone is unique due to its specific ketone position, which influences its reactivity and interaction with other molecules. This positional specificity makes it a valuable compound for studying structure-activity relationships in long-chain ketones .
Propriétés
Formule moléculaire |
C27H54O |
|---|---|
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
heptacosan-12-one |
InChI |
InChI=1S/C27H54O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-27(28)25-23-21-19-17-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clé InChI |
DODSCVAYARBHIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)

![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)


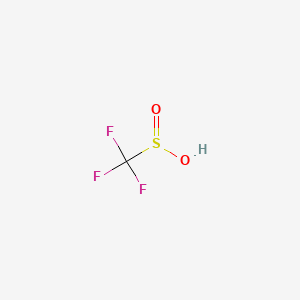

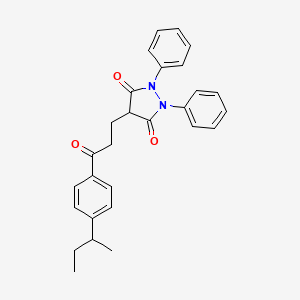
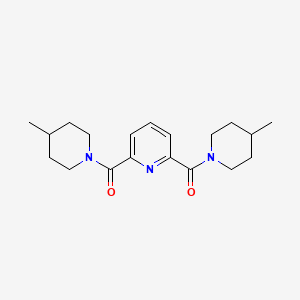
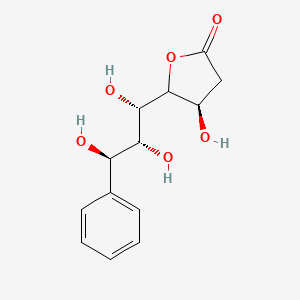
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
